2-(1-Azocanylmethyl)-4,6-diiodophenol
Description
2-(1-Azocanylmethyl)-4,6-diiodophenol is a halogenated phenolic compound featuring a 1-azocanylmethyl substituent at the 2-position and iodine atoms at the 4- and 6-positions of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its structural hybridity, combining a flexible azocane ring with halogenated aromaticity.
Properties
Molecular Formula |
C14H19I2NO |
|---|---|
Molecular Weight |
471.12g/mol |
IUPAC Name |
2-(azocan-1-ylmethyl)-4,6-diiodophenol |
InChI |
InChI=1S/C14H19I2NO/c15-12-8-11(14(18)13(16)9-12)10-17-6-4-2-1-3-5-7-17/h8-9,18H,1-7,10H2 |
InChI Key |
ZHNQDSYRLBDTQC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)CC2=C(C(=CC(=C2)I)I)O |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
2-{[4-(Diethylamino)phenyl]imino-methyl}-4,6-diiodophenol
- Structure: Features an imine-linked diethylaminophenyl group at the 2-position .
- Key Data :
(E)-2-(((4-Aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (PSB2)
- Structure : Contains a pyridine-based Schiff base at the 2-position .
- Key Data: Synthesized via condensation of 3,5-diiodosalicylaldehyde with 4-aminopyridine derivatives . Pyridine nitrogen may enhance metal-chelation capacity, relevant for antimicrobial activity.
2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol
- Structure : Schiff base with a 4-bromophenyl substituent .
- Key Data: Crystal packing stabilized by intermolecular hydrogen bonds and halogen interactions.
Target Compound: 2-(1-Azocanylmethyl)-4,6-diiodophenol
- Structural Distinctions: Azocanylmethyl group replaces imine-linked aromatic substituents, eliminating conjugation with the phenol ring. Azocane’s larger ring size (vs. Basic nitrogen in azocane may influence protonation state and solubility in biological systems.
Physicochemical Properties
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